Molecular Geometry and Crystal Packing: A 30° Twist Enables a Distinct Hydrogen-Bonded Chain
The N1-phenyl substitution induces a significant deviation from planarity in 1-Phenyl-1H-imidazol-2-amine compared to unsubstituted imidazoles. This geometric change directly influences its solid-state organization and intermolecular interactions [1].
| Evidence Dimension | Dihedral angle between imidazole and phenyl ring planes |
|---|---|
| Target Compound Data | Approximately 30° twist |
| Comparator Or Baseline | Unsubstituted 1H-imidazole (planar geometry) |
| Quantified Difference | Approximately 30° deviation from planarity |
| Conditions | X-ray crystallography at ambient temperature |
Why This Matters
The twisted geometry affects molecular recognition, binding affinity, and the formation of specific hydrogen-bonded networks, which is critical for designing crystal engineering strategies or interpreting structure-activity relationships.
- [1] OUCI. The molecule of the title compound adopts a twisted geometry with a rotation of approximately 30° between the mean planes of the imidazole and phenyl rings. View Source
